molecular formula C9H10F3NO3S B8398281 ethyl 2-Ethoxy-4-Trifluoromethyl-5-Thiazolecarboxylate

ethyl 2-Ethoxy-4-Trifluoromethyl-5-Thiazolecarboxylate

Cat. No. B8398281
M. Wt: 269.24 g/mol
InChI Key: KJMCFTFRECNNEE-UHFFFAOYSA-N
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Patent
US04602454

Procedure details

To a cold (0° C.) solution of sodium ethoxide, prepared from 0.46 g (0.02 mole) of sodium and 40 ml. of dried ethanol, was added 5.2 g (0.02 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate. A precipitate formed immediately. The reaction mixture was heated to 80° C. and then poured into ice water. The precipitate was collected to give 4.2 g (78%) of the desired product as a white solid, m.p. 30.5°-31.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[Na].Cl[C:7]1[S:8][C:9]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=1>C(O)C>[CH2:2]([O:1][C:7]1[S:8][C:9]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([C:12]([F:14])([F:13])[F:15])[N:11]=1)[CH3:3] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed immediately
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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